molecular formula C25H29N3O4S B11301020 N-(4-ethoxyphenyl)-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

N-(4-ethoxyphenyl)-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11301020
M. Wt: 467.6 g/mol
InChI Key: XYYJHBCSYRWBAM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an ethyl group, and a hexahydrophthalazinyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Hexahydrophthalazinyl Group: The initial step involves the synthesis of the hexahydrophthalazinyl group through a cyclization reaction. This can be achieved by reacting a suitable dicarboxylic acid derivative with hydrazine under acidic conditions.

    Attachment of the Ethyl Group: The next step involves the introduction of the ethyl group through an alkylation reaction. This can be done by reacting the intermediate with an ethyl halide in the presence of a base.

    Formation of the Benzenesulfonamide Core: The benzenesulfonamide core is formed by reacting a suitable sulfonyl chloride with an amine derivative under basic conditions.

    Attachment of the Ethoxyphenyl Group: The final step involves the introduction of the ethoxyphenyl group through an electrophilic aromatic substitution reaction. This can be achieved by reacting the intermediate with an ethoxybenzene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the hexahydrophthalazinyl moiety, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reactions are typically carried out under anhydrous conditions.

    Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out under basic conditions with the use of suitable solvents.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its mechanism of action and its potential as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, this compound is being evaluated for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the treatment of various diseases, including infections and cancer.

Industry

In industry, this compound is used as an intermediate in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound can inhibit the activity of specific enzymes involved in various biological processes. This can lead to the disruption of metabolic pathways and the inhibition of cell growth and proliferation.

    Interaction with Receptors: The compound can bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways. This can result in various biological effects, including changes in gene expression and cell behavior.

    Generation of Reactive Oxygen Species: The compound can generate reactive oxygen species, leading to oxidative stress and cell damage. This can result in the inhibition of cell growth and the induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide: This compound is similar in structure but has a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide: This compound is similar in structure but has a methyl group instead of an ethyl group.

    N-(4-ethoxyphenyl)-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide: This compound is similar in structure but has a different substitution pattern on the benzenesulfonamide core.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for the development of new therapeutic agents.

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-ethyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C25H29N3O4S/c1-4-17-10-11-18(24-21-8-6-7-9-22(21)25(29)28(3)26-24)16-23(17)33(30,31)27-19-12-14-20(15-13-19)32-5-2/h10-16,27H,4-9H2,1-3H3

InChI Key

XYYJHBCSYRWBAM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)NC4=CC=C(C=C4)OCC

Origin of Product

United States

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